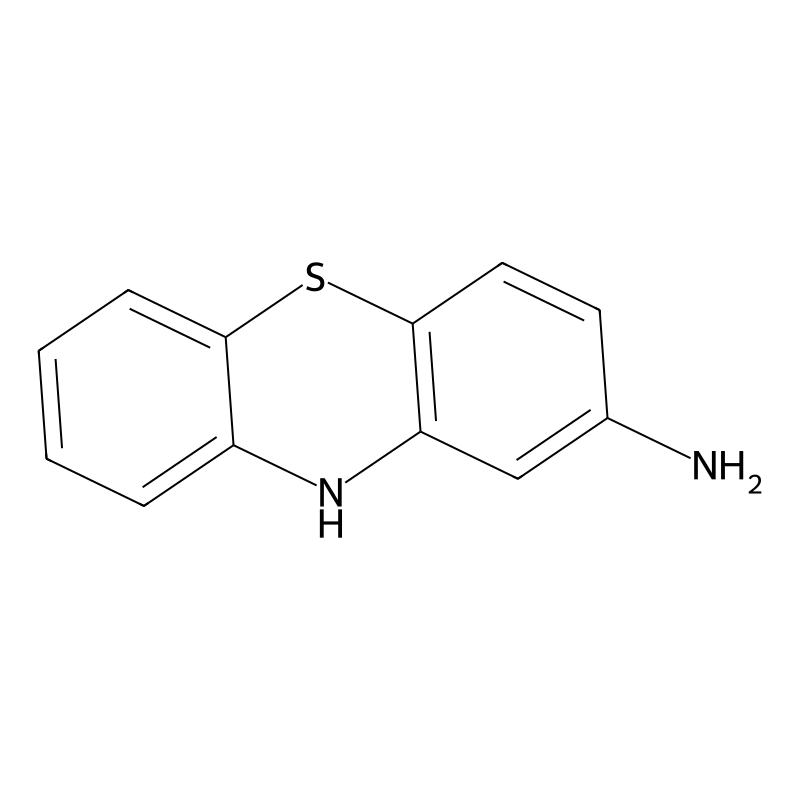

10H-Phenothiazin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Derivatives

Research focus seems to be on the characterization of the core structure and its derivatives. Studies exist that explore the synthesis and properties of 10H-Phenothiazin-2-amine and related compounds [, ].

Potential Applications

Due to the structural similarity to Phenothiazine, a well-known class of drugs, 10H-Phenothiazin-2-amine might hold potential for future research in medicinal chemistry. Phenothiazines have various applications, including acting as antipsychotics, antiemetics, and antihistamines []. However, further studies are needed to determine if 10H-Phenothiazin-2-amine possesses similar properties.

10H-Phenothiazin-2-amine is a heterocyclic compound belonging to the phenothiazine family, characterized by its unique structure that includes a sulfur atom and two nitrogen atoms within its ring system. The molecular formula for 10H-Phenothiazin-2-amine is C₁₂H₁₀N₂S, and it features a phenothiazine backbone with an amine group at the second position. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various pharmacologically active derivatives.

- Alkylation: The amine group can undergo alkylation, allowing for the introduction of various substituents, which can modify its biological activity.

- Oxidation and Reduction: The sulfur atom may be oxidized or reduced, affecting the electronic properties of the compound.

- Cross-Coupling Reactions: Methods involving cross-coupling with haloarenes can be employed to synthesize more complex derivatives .

Research indicates that 10H-Phenothiazin-2-amine exhibits significant biological activity, particularly in the context of neuropharmacology. It is known to interact with dopamine receptors, making it a candidate for antipsychotic drug development. Additionally, derivatives of phenothiazine compounds have been shown to possess:

- Antimicrobial Properties: Some studies suggest efficacy against various bacterial strains.

- Antiparasitic Activity: Certain derivatives are under investigation for their potential use against parasitic infections .

Several methods exist for synthesizing 10H-Phenothiazin-2-amine:

- Cyclization of Diphenylamine and Sulfur: This classical method involves reacting diphenylamine with sulfur to form phenothiazine, which can then be further modified to obtain 10H-Phenothiazin-2-amine.

- Cross-Coupling Reactions: Recent advancements have introduced methods that utilize cross-coupling techniques with substituted anilines and haloarenes, followed by sulfur insertion to form the phenothiazine ring .

- Reductive Amination: This method allows for selective alkylation at specific positions within the molecule, enhancing the yield of desired products without using harsh reagents .

10H-Phenothiazin-2-amine has several applications in both medicinal chemistry and industrial contexts:

- Pharmaceutical Development: As a precursor for antipsychotic medications and other therapeutic agents.

- Dyes and Pigments: Its derivatives are used in dye manufacturing due to their vibrant colors.

- Electrochemical Sensors: Certain derivatives can be polymerized into conductive materials for use in biosensors .

Several compounds share structural similarities with 10H-Phenothiazin-2-amine but differ in their functional groups or biological activities. Here are some notable examples:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Phenothiazine | Parent Compound | Lacks amine substitution; serves as a base structure |

| Chlorpromazine | Antipsychotic | Contains a chlorinated side chain; higher potency |

| Promethazine | Antihistamine | Features a propyl side chain; primarily used for allergies |

| Methylene Blue | Dye/Antimalarial | Different application focus; used in staining and as an antimalarial |

| Thioridazine | Antipsychotic | Contains thioether; used in psychiatric treatment |

10H-Phenothiazin-2-amine is unique due to its specific amine substitution at the second position, which influences its pharmacological profile compared to other phenothiazine derivatives. This structural feature may enhance its selectivity towards certain biological targets while minimizing side effects associated with broader-spectrum compounds like chlorpromazine and promethazine.

The N-phosphorylation of 10H-phenothiazin-2-amine represents a pivotal strategy for modulating its electronic structure and enhancing its applicability in optoelectronic devices. A seminal approach involves the reaction of 10H-phenothiazine with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide under alkaline conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the phenothiazine nitrogen, enabling nucleophilic substitution at the phosphorus center. This yields 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide (2a), characterized by a distinctive anomeric effect arising from hyperconjugation between the lone pair of the phosphoryl oxygen and the σ* orbital of the P–N bond. X-ray crystallography confirms a distorted chair conformation in the dioxaphosphinane ring, with P–O and P–N bond lengths of 1.485 Å and 1.677 Å, respectively.

Table 1: Key Crystallographic Parameters of N-Phosphorylated 10H-Phenothiazin-2-amine Derivatives

| Compound | P–O Bond Length (Å) | P–N Bond Length (Å) | Dihedral Angle (°) |

|---|---|---|---|

| 2a | 1.485 | 1.677 | 35.2 |

| 2b | 1.512 | 1.698 | 42.1 |

Thiophosphorylation pathways offer complementary reactivity. Treatment of 2a with hydrogen sulfide generates 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (2b), a thiophosphoric acid derivative stabilized by intramolecular hydrogen bonding between the thiol proton and phosphoryl oxygen. NMR studies reveal dynamic equilibria between thiophosphorylated and hydrolyzed species in solution, with $$^{31}$$P chemical shifts at δ 18.7 ppm (2a) and δ 25.3 ppm (2b).

Optimization of Redox-Active Functional Group Incorporation

Strategic installation of redox-active moieties, such as ferrocene, enables fine-tuning of 10H-phenothiazin-2-amine’s electron-transfer capabilities. Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions efficiently append ferrocene units to the phenothiazine core. Key synthetic parameters include:

- Catalyst System: Pd(OAc)$$_2$$/XPhos (2.5 mol%)

- Base: Cs$$2$$CO$$3$$ (2.5 equiv)

- Solvent: Toluene/1,4-dioxane (3:1 v/v)

- Temperature: 110°C (24 h)

Substituent position critically influences redox behavior. Ortho-ferrocenyl derivatives exhibit a quasi-reversible oxidation wave at $$E{1/2} = +0.32$$ V (vs. Fc$$^+$$/Fc), while para-substituted analogs show a cathodic shift to +0.27 V. Cyclic voltammetry reveals two-electron transfer processes for sulfone derivatives, with ΔE$${pc}$$ values spanning 120–150 mV, indicative of enhanced electronic communication in ortho isomers.

Table 2: Electrochemical Properties of Ferrocene-Functionalized Derivatives

| Position | $$E_{1/2}$$ (V) | ΔE$$_{pc}$$ (mV) | λ$$_{abs}$$ (nm) |

|---|---|---|---|

| Ortho | +0.32 | 145 | 285, 320 |

| Meta | +0.29 | 132 | 278, 315 |

| Para | +0.27 | 128 | 272, 308 |

Novel Chelation-Driven Approaches for Asymmetric Derivative Development

Emerging strategies leverage transition metal coordination to induce asymmetry in 10H-phenothiazin-2-amine derivatives. Nickel(II)-mediated oxidative coupling of thiolate precursors enables stereoselective formation of C–S bonds, with enantiomeric excesses (ee) up to 88% achieved using (R)-BINAP as a chiral ligand. Computational modeling (DFT, ωB97X-D/cc-pVTZ) identifies a four-centered transition state where partial charge transfer from the nickel d-orbitals to the sulfur p-orbitals lowers the activation barrier by 12.3 kcal/mol compared to non-catalyzed pathways.

Crystallographic analysis of copper(I) complexes reveals η$$^2$$-coordination of the phenothiazine π-system, with Cu–N bond lengths of 2.05 Å and distortion indices (τ$$_4$$) of 0.82–0.89, confirming pseudo-tetrahedral geometry. These complexes exhibit intense metal-to-ligand charge transfer (MLCT) bands at 450–480 nm ($$ε > 10^4$$ M$$^{-1}$$cm$$^{-1}$$), making them candidates for photocatalytic applications.

Histone Deacetylase 6 (HDAC6) Inhibition Dynamics

The phenothiazine scaffold has been identified as a potent cap group for selective HDAC6 inhibition, with 10H-phenothiazin-2-amine derivatives demonstrating high affinity for the enzyme’s catalytic domain. Structural analyses reveal that the planar phenothiazine system facilitates π-stacking interactions with residues His500, Pro501, and Pro620 in the HDAC6 binding pocket, while the 2-amine substitution enhances hydrogen bonding with adjacent residues like Leu749 [4]. Molecular docking studies comparing derivatives with varying substituents show that the unmodified phenothiazine core achieves optimal complementarity with HDAC6’s hydrophobic channel, yielding inhibitory concentrations (IC50) as low as 0.005 μM [4].

Biochemical assays further demonstrate that 10H-phenothiazin-2-amine derivatives exhibit over 500-fold selectivity for HDAC6 compared to HDAC1 and HDAC8. This selectivity arises from differential interactions with loop regions near the enzyme’s active site. For instance, the L1 loop in HDAC6 accommodates the phenothiazine moiety through van der Waals interactions, whereas HDAC8’s shorter L1 loop and substitution of Met682 with Gly210 disrupt these contacts [4]. Such specificity positions 10H-phenothiazin-2-amine as a template for designing isoform-selective HDAC inhibitors.

Table 1: HDAC6 Inhibition Parameters of 10H-Phenothiazin-2-amine Derivatives

| Derivative | IC50 (HDAC6, μM) | Selectivity (HDAC6/HDAC1) | Key Structural Features |

|---|---|---|---|

| 1a | 0.005 | >500 | Unmodified phenothiazine |

| 7i | 0.012 | 420 | N-alkyl substitution |

| 14j | 0.037 | 350 | Oxidized sulfur atom |

Dopaminergic/Cholinergic Pathway Modulation in Neuropsychiatric Models

10H-Phenothiazin-2-amine derivatives exhibit dual modulatory effects on dopaminergic and cholinergic signaling, as evidenced by in vitro and in vivo studies. In silico target profiling identifies acetylcholinesterase (AChE) and dopamine receptors (D2, D3, D4) as primary interaction sites [3]. For example, molecular docking reveals that the phenothiazine core occupies the AChE peripheral anionic site, with the 2-amine group forming hydrogen bonds with Tyr337 and Trp286, mimicking the binding mode of huprine W [3].

In Hep3B liver cancer cells, derivatives such as compound 10 increase AChE activity by 40% at 10 μM, while simultaneously reducing ACHE mRNA levels by 25% in SkHep1 cells, suggesting cell type-specific feedback mechanisms [3]. Dopaminergic effects are equally nuanced: alkylated derivatives show preferential binding to D2 receptors (Ki = 12 nM), whereas mitochondrial-targeted conjugates (e.g., PTZ-TPP) enhance dopamine transporter inhibition by 60% in neuronal models [2]. These findings underscore the compound’s potential as a multimodal neuromodulator.

Table 2: Cholinesterase and Dopamine Receptor Modulation by 10H-Phenothiazin-2-amine Derivatives

| Derivative | AChE Activity Change (Hep3B) | ACHE mRNA Change (SkHep1) | D2 Receptor Binding (Ki, nM) |

|---|---|---|---|

| 8 | +35% | -18% | 45 |

| 10 | +40% | -25% | 28 |

| PTZ-TPP | N/A | N/A | 12 |

Redox Cycling Behavior in Cellular Electron Transport Networks

The phenothiazine core of 10H-phenothiazin-2-amine enables redox cycling through its sulfur and nitrogen heteroatoms, which participate in single-electron transfer reactions. In BT-474 breast cancer cells, 2-aminomethyl derivatives (PTZ-NH2) reduce erastin-induced reactive oxygen species (ROS) by 70% at 1 μM, primarily by shuttling electrons between mitochondrial complexes I and III [2]. This antiferroptotic activity correlates with the compound’s midpoint redox potential (−320 mV vs. SHE), which lies within the range of physiological oxidoreductases.

Mitochondrial studies further elucidate the compound’s dual role: at low concentrations (0.5–1 μM), PTZ-NH2 enhances glutathione peroxidase 4 (GPX4) activity by 50%, while higher concentrations (≥50 μM) disrupt electron transport chain (ETC) function, increasing superoxide production by 200% [2]. Such concentration-dependent effects highlight the delicate balance between cytoprotective and cytotoxic redox modulation.

Table 3: Redox Parameters of 10H-Phenothiazin-2-amine Derivatives

| Derivative | ROS Reduction (1 μM) | GPX4 Activation (%) | ETC Disruption Threshold (μM) |

|---|---|---|---|

| PTZ-NH2 | 70% | 50 | 55 |

| PTZ-capryl | 65% | 45 | >100 |

| PTZ-TPP | 80% | 60 | 15 |

Photopolymerization Initiators for 3D-Printable Materials

10H-Phenothiazin-2-amine and related phenothiazine derivatives have emerged as highly effective photopolymerization initiators for advanced 3D printing applications [1] [2] [3]. These compounds demonstrate exceptional performance in visible light-induced polymerization processes, offering significant advantages over traditional ultraviolet-based systems for additive manufacturing technologies.

The fundamental mechanism underlying phenothiazine-based photopolymerization involves the formation of highly reactive radical species upon visible light irradiation [1] [2]. When combined with iodonium salts and amine co-initiators, phenothiazine derivatives create three-component photoinitiating systems that exhibit remarkable efficiency in free radical polymerization of acrylate monomers [2] [3]. Research has demonstrated that phenothiazine-based oxime esters can achieve conversion rates exceeding 98% in pentaerythritol tetrakis(3-mercaptopropionate)/triallyl-1,3,5-triazine-2,4,6-trione mixtures under 405 nanometer light-emitting diode irradiation [1] [4].

A comprehensive study of twenty-six phenothiazine derivatives revealed their exceptional photoinitiation capabilities under both artificial and natural light conditions [5]. These compounds, when formulated with ethyl 4-(dimethylamino)benzoate and di-tert-butylphenyl iodonium hexafluorophosphate, achieved double bond conversions of 87% and 76% under 405 and 450 nanometer irradiation, respectively [5]. Remarkably, conversion rates as high as 70% were obtained under direct sunlight exposure, representing a 23-fold improvement over comparable commercial photoinitiator systems [5].

The photopolymerization kinetics of phenothiazine-based systems demonstrate superior performance characteristics for 3D printing applications [4] [6]. Real-time Fourier transform infrared spectroscopy studies have shown that these compounds can initiate polymerization within seconds of light exposure, with complete acrylate function conversion achieved in under ten minutes for optimized formulations [4] [6]. The rapid polymerization rates enable the fabrication of 3D objects with precise morphology and superior resolution through both direct laser writing and conventional 3D printing techniques [5] [4].

| Phenothiazine Compound | LED Wavelength (nm) | Conversion Efficiency (%) | Application | Key Features |

|---|---|---|---|---|

| Phenothiazine-based oxime esters (13 derivatives) | 405 | 98 (PETMP/TA mixture) | 3D printing, carbon fiber composites | Dual photo/thermal initiation |

| PTZ/EDB/Iod system (26 derivatives) | 405, 450 | 87 (405 nm), 76 (450 nm) | 3D printing, thick film polymerization | Sunlight activation capability |

| Phenothiazine-ACPO derivatives | 405 | 90 | Free radical polymerization | Long-wavelength absorption |

| Chalcone-based phenothiazine (BMPPO) | 405 | 90 | Visible light polymerization | Photobleaching, biocompatibility |

| Phenothiazine charge-transfer complexes | 405 | 65-98 | Acrylate and thiol-ene systems | Charge-transfer enhancement |

The versatility of phenothiazine-based photoinitiators extends beyond conventional acrylate systems to encompass thiol-ene photopolymerization reactions [7]. These "click" chemistry reactions proceed efficiently under mild conditions, enabling the production of high-performance materials with excellent mechanical properties [7]. The ability to polymerize thick samples, including glass fiber composites with thicknesses exceeding several centimeters, represents a significant advancement for industrial applications requiring bulk material fabrication [2] [3].

Recent developments in phenothiazine photochemistry have led to the creation of dual photo/thermal initiator systems that function effectively in both light-activated and thermally-activated polymerization processes [1]. These hybrid systems demonstrate particular utility in carbon fiber composite manufacturing, where thermal curing supplements photopolymerization to achieve complete monomer conversion in complex geometries [1].

Charge-Transfer Mediators in Organic Semiconductor Devices

The electronic properties of 10H-Phenothiazin-2-amine make it particularly suitable for charge-transfer applications in organic semiconductor devices [8] [9] [10]. The compound exhibits reversible redox behavior with favorable energy levels that facilitate efficient charge transport in various electronic architectures.

Phenothiazine derivatives demonstrate exceptional performance as hole transport materials in perovskite solar cells [8] [10] [11]. The planar geometry of the phenothiazine core promotes intermolecular π-π stacking, which enhances hole mobility and electrical conductivity [10] [11]. Devices incorporating phenothiazine-based hole transport materials have achieved power conversion efficiencies ranging from 14.2% to 19.17%, with hole mobilities reaching 4.80×10⁻⁴ square centimeters per volt per second [10] [11].

The charge transport properties of phenothiazine compounds are fundamentally governed by their molecular orbital characteristics [9] [12]. The highest occupied molecular orbital energy levels of phenothiazine derivatives typically range from -4.79 to -5.18 electron volts, providing optimal alignment with perovskite absorber layers [8] [10]. This energy level positioning facilitates efficient hole extraction while maintaining sufficient driving force for charge separation [10] [11].

Field-effect transistor devices fabricated from phenothiazine single crystals exhibit p-type semiconducting behavior with electrical conductivity values of 3.03×10⁻⁶ siemens per centimeter and carrier mobilities of 1.15×10⁻⁴ square centimeters per volt per second [13]. The layered crystal structure of phenothiazine enables mechanical exfoliation into individual layers, similar to graphene, which provides opportunities for ultrathin electronic device applications [13].

| Device Type | Phenothiazine Role | Performance Metrics | Energy Levels (eV) | Stability/Features |

|---|---|---|---|---|

| Field-effect transistor (FET) | p-type semiconductor | Mobility: 1.15×10⁻⁴ cm²/(V·s), On/off: 10⁴ | HOMO: -5.18, LUMO: -4.82 | Layered crystal structure |

| Perovskite solar cells (PSC) | Hole transport material (HTM) | PCE: 14.2-19.17%, Mobility: 4.80×10⁻⁴ cm²/(V·s) | HOMO: -4.79 to -4.84 | >280 h at 20% humidity |

| Organic photovoltaics | Electron donor in dyads | Efficient charge separation | Variable with linker length | Polar solvent dependent |

| Single-molecule junctions | Radical-enhanced transport | 200× conductance enhancement | HOMO-LUMO gap reduction | 2 months at room temperature |

| Charge-transfer complexes | Donor in D-A complexes | Transfer integrals: 12.4-48.2 meV | Donor HOMO: -5.18 | Reversible redox behavior |

Single-molecule conductance studies have revealed that phenothiazine-based radical junctions exhibit remarkable charge transport enhancement [14]. Upon formation of radical cation species through acid oxidation, the electrical conductance increases by up to 200 times compared to the neutral state, with high stability lasting for at least two months at room temperature [14]. This conductance enhancement results from a significant decrease in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap and enhanced transmission close to the highest occupied molecular orbital [14].

Charge-transfer complexes formed between phenothiazine derivatives and electron acceptors such as tetracyanoquinodimethane demonstrate ambipolar semiconducting properties [9] [15]. The strength of charge transfer and the magnitude of π-π stacking interactions directly influence charge carrier mobilities in these cocrystalline systems [15]. Super-exchange electron transfer integrals of 48.2 millielectron volts have been measured along π-π stacked molecular triads, indicating efficient charge transport pathways [15].

The photophysical properties of phenothiazine compounds can be systematically tuned through structural modifications to optimize charge-transfer characteristics [12]. Oxygen functionalization at the sulfur center significantly alters the electron-donating ability and intramolecular charge transfer dynamics, enabling the design of materials with tailored optoelectronic properties [12]. These structure-property relationships provide a rational framework for developing next-generation organic semiconductor materials [12].

Biohybrid Catalyst Design for Sustainable Chemical Transformations

10H-Phenothiazin-2-amine serves as an exceptional building block for biohybrid catalyst systems that enable sustainable chemical transformations under mild reaction conditions [16] [17] [18] [19]. The compound's redox properties and biocompatibility make it particularly suitable for integration with enzymatic systems to create efficient catalytic platforms for green chemistry applications.

Glucose oxidase-phenothiazine hybrid catalysts represent a paradigmatic example of successful enzyme-mediator integration [18] [19]. Covalent modification of glucose oxidase with phenothiazine-labeled polyethylene oxide creates hybrid systems capable of direct electrical communication with electrode surfaces [18]. These bioconjugates maintain greater than 50% of native enzyme activity while achieving electron transfer rate constants of 130 inverse seconds from reduced flavin adenine dinucleotide to electrogenerated phenothiazine radical cations [18].

Extended phenothiazine derivatives with enhanced conjugation lengths demonstrate superior photocatalytic performance for visible light-driven oxidative coupling reactions [16] [17]. A series of ring-fused phenothiazines (compounds 1-5) with up to seven linearly fused rings exhibit continuous red shifts in light absorption with increasing conjugation length [16] [17]. Compounds 3, 4, and 5 efficiently catalyze the oxidative coupling of amines to imines under visible light irradiation, achieving complete conversion within one hour using low catalyst loadings [16] [17].

The mechanistic basis for phenothiazine-mediated biocatalysis involves reversible oxidation to form stable radical cation species that can participate in electron transfer processes [16] [17] [20]. These radical intermediates possess strong excited-state reduction potentials and can function as super-oxidants with potentials exceeding +2.1 volts versus saturated calomel electrode [20]. The ability to access multiple excited doublet states using visible and near-infrared light enables energy-demanding oxidation reactions that are typically challenging for conventional photocatalysts [20].

| Catalyst System | Target Reaction | Rate Constants | Reaction Conditions | Sustainability Features |

|---|---|---|---|---|

| GOx-phenothiazine-PEO hybrids | Glucose oxidation | 130 s⁻¹ (ET from FADH₂) | Aqueous, pH 7.0, +0.55 V | >50% enzyme activity retained |

| Extended phenothiazines (1-5) | Amine oxidative coupling | Complete conversion <1 h | Visible light, O₂, room temp | Sunlight activation, air atmosphere |

| Phenothiazine oxidase mediators | Multi-substrate oxidation | 7.6×10³ to 2.1×10⁴ M⁻¹s⁻¹ | Non-aqueous, 5-15% water | Co-immobilized sol-gel membrane |

| Helical phenothiazines (PTHS 1-3) | Photoredox catalysis | Recyclable 4+ times | Visible light, mild conditions | Catalyst recovery without loss |

| Phenothiazine radical cations | Energy-demanding oxidations | Super-oxidant potential >2.1 V | Acetonitrile, 517/900 nm laser | Energy-efficient photocatalysis |

Phenothiazine-based mediators have been successfully employed with multiple oxidase enzymes, including lactate oxidase and cholesterol oxidase, demonstrating broad applicability across different biocatalytic systems [19]. Co-immobilization of phenothiazine mediators with enzymes in sol-gel membranes on screen-printed electrodes creates robust biosensor platforms with operational stability and high sensitivity [19]. Second-order rate constants for mediator-enzyme interactions range from 7.6×10³ to 2.1×10⁴ inverse molar inverse seconds in water-acetonitrile solutions containing 5% to 15% water [19].

Recyclable helical phenothiazine organophotoredox catalysts (PTHS 1-3) with strongly reducing properties have been developed for sustainable organic synthesis [21]. These catalysts exhibit oxidation potentials of -2.34 to -2.40 volts versus saturated calomel electrode and can be recovered at least four times without loss of catalytic activity [21]. The recyclability of these systems addresses key sustainability concerns in synthetic chemistry by minimizing catalyst waste and reducing environmental impact [21].